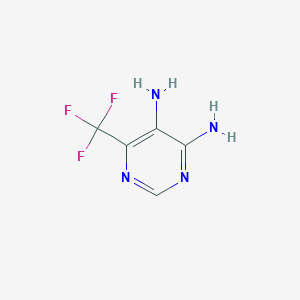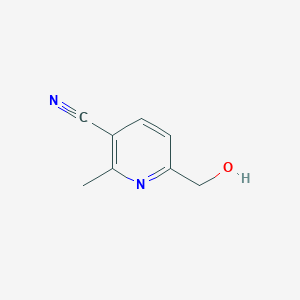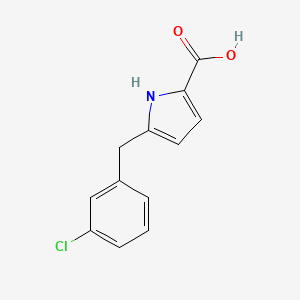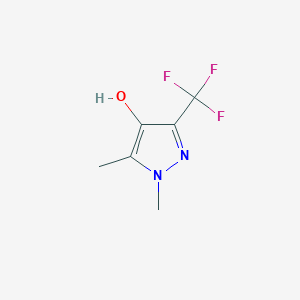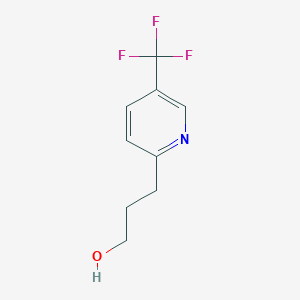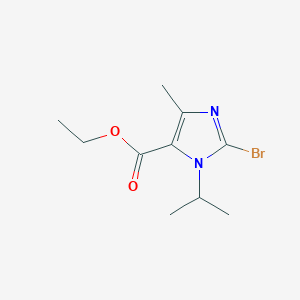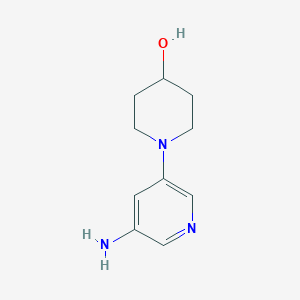
1-(5-Aminopyridin-3-yl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Aminopyridin-3-yl)piperidin-4-ol is a chemical compound with the molecular formula C10H15N3O It consists of a piperidine ring substituted with a hydroxyl group at the fourth position and an aminopyridine moiety at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Aminopyridin-3-yl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-aminopyridine and 4-piperidone.
Formation of Intermediate: The intermediate 1-(5-Aminopyridin-3-yl)piperidin-4-one is formed through a condensation reaction between 3-aminopyridine and 4-piperidone under acidic conditions.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Aminopyridin-3-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be further reduced to modify the piperidine ring.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: 1-(5-Aminopyridin-3-yl)piperidin-4-one.
Reduction: Various reduced derivatives of the piperidine ring.
Substitution: Substituted derivatives of the pyridine ring.
Scientific Research Applications
1-(5-Aminopyridin-3-yl)piperidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Aminopyridin-3-yl)piperidin-4-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in neurological pathways.
Pathways Involved: It can modulate neurotransmitter release or inhibit specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
1-(5-Aminopyridin-3-yl)piperidin-4-ol can be compared with other similar compounds:
Similar Compounds: 1-(4-Aminopyridin-3-yl)piperidin-4-ol, 1-(3-Aminopyridin-2-yl)piperidin-4-ol.
Uniqueness: The position of the amino group on the pyridine ring and the hydroxyl group on the piperidine ring gives it unique chemical properties and biological activities.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
1-(5-aminopyridin-3-yl)piperidin-4-ol |
InChI |
InChI=1S/C10H15N3O/c11-8-5-9(7-12-6-8)13-3-1-10(14)2-4-13/h5-7,10,14H,1-4,11H2 |
InChI Key |
CADBXOJDIDKUGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=CN=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B11777155.png)
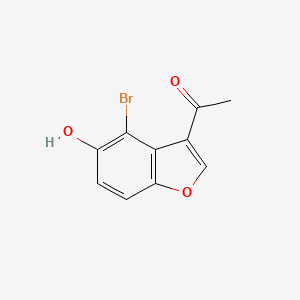
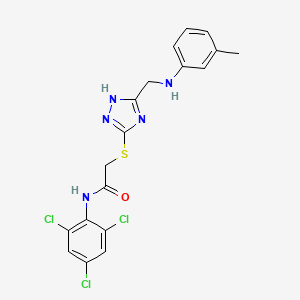
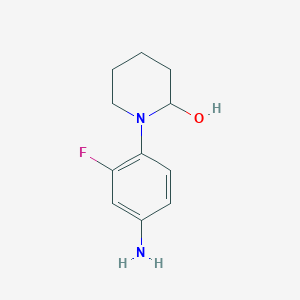
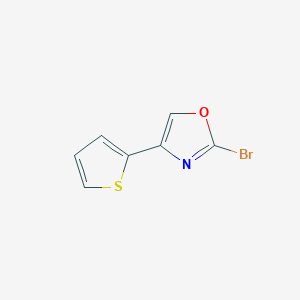

![3-Iodo-6-methoxyimidazo[1,2-b]pyridazine](/img/structure/B11777204.png)

